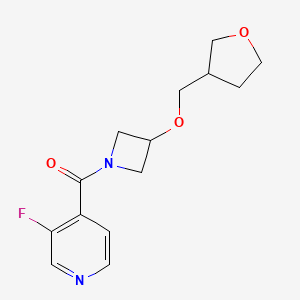
(3-Fluoropyridin-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoropyridin-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17FN2O3 and its molecular weight is 280.299. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-Fluoropyridin-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and an azetidine moiety linked to a tetrahydrofuran group via a methoxy connection. This unique structure may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C14H16F1N1O2 |
| Molecular Weight | 253.29 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified in the literature |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation: The compound could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Research Findings
Recent studies have explored the pharmacological effects of this compound:
- Anticancer Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
- Neuropharmacological Effects: Investigations into its effects on central nervous system (CNS) activity indicate potential applications in treating neurodegenerative diseases.
Case Studies
Several case studies have highlighted the compound's potential:
Study 1: Anticancer Properties
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its role as a potential anticancer agent.
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective properties revealed that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential for treating neurodegenerative disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Biological Activity |
|---|---|
| (3-Fluoropyridin-4-yl)(3-(methoxy)azetidin-1-yl)methanone | Moderate inhibition of cancer cell growth |
| (4-Fluoropyridin-2-yl)(2-(tetrahydrofuran)azetidin) | Stronger CNS activity but less effective against cancer |
属性
IUPAC Name |
(3-fluoropyridin-4-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-13-5-16-3-1-12(13)14(18)17-6-11(7-17)20-9-10-2-4-19-8-10/h1,3,5,10-11H,2,4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMYUKDASPWGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













